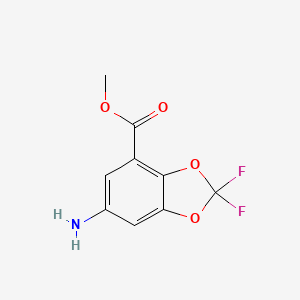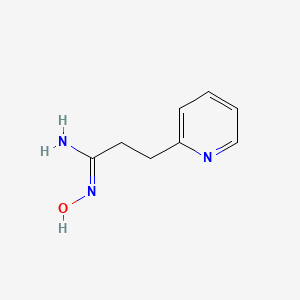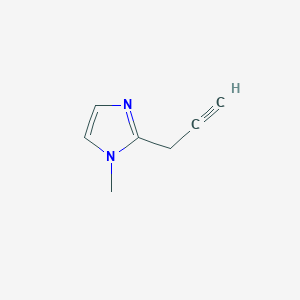
1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the first position and a prop-2-yn-1-yl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Scientific Research Applications
1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the prop-2-yn-1-yl group, resulting in different reactivity and applications.
2-Propynylimidazole: Similar structure but without the methyl group, leading to variations in chemical behavior.
1-Methyl-2-(prop-2-yn-1-yloxy)benzylidene hydrazine: Contains a benzylidene hydrazine moiety, offering distinct biological activities.
Uniqueness: 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole is unique due to the presence of both a methyl and a prop-2-yn-1-yl group, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-methyl-2-prop-2-ynylimidazole |
InChI |
InChI=1S/C7H8N2/c1-3-4-7-8-5-6-9(7)2/h1,5-6H,4H2,2H3 |
InChI Key |
SUGJMGKRCZBHDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13622328.png)
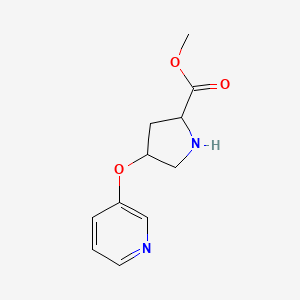
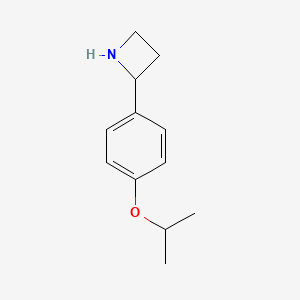
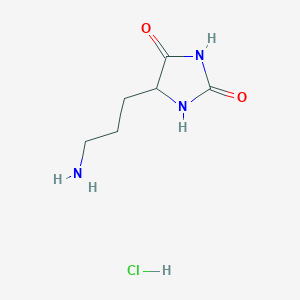
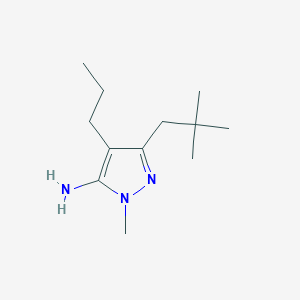
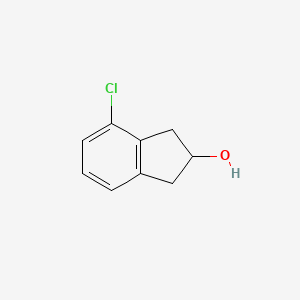
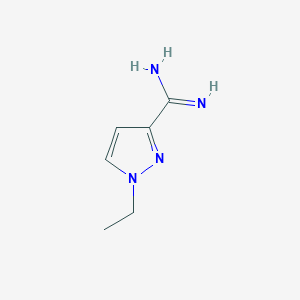
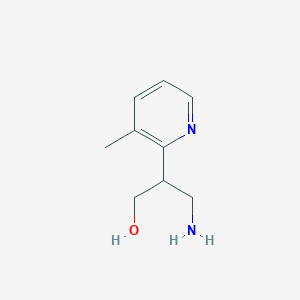
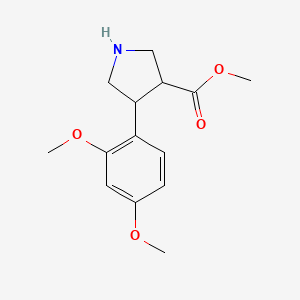
![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
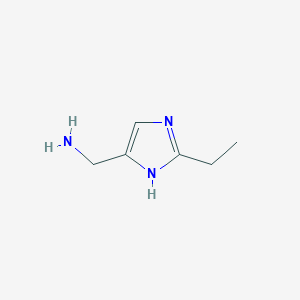
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
